
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is a fluorinated organic compound characterized by the presence of a phenol group attached to an octafluoropentyl chain. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol typically involves the reaction of phenol with 2,2,3,3,4,4,5,5-octafluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Nitration: Formation of nitrophenols.
Sulfonation: Formation of sulfonated phenols.
Halogenation: Formation of halogenated phenols.
Oxidation: Formation of quinones.
Applications De Recherche Scientifique
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is largely influenced by the presence of the phenol group and the fluorinated chain. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorinated chain imparts hydrophobicity and stability. These properties enable the compound to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is unique due to the presence of both a phenol group and a highly fluorinated chain. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique interactions with biological molecules. These properties differentiate it from other similar compounds and make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
111915-34-5 |
|---|---|
Formule moléculaire |
C11H8F8O |
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
4-(2,2,3,3,4,4,5,5-octafluoropentyl)phenol |
InChI |
InChI=1S/C11H8F8O/c12-8(13)10(16,17)11(18,19)9(14,15)5-6-1-3-7(20)4-2-6/h1-4,8,20H,5H2 |
Clé InChI |
KZKQWODQMBXZOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


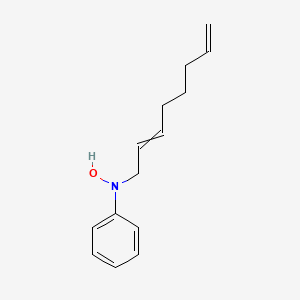
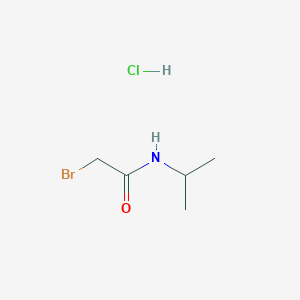
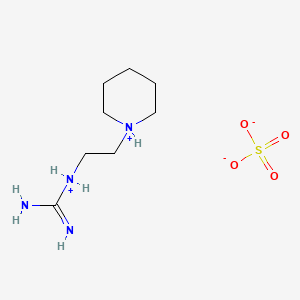
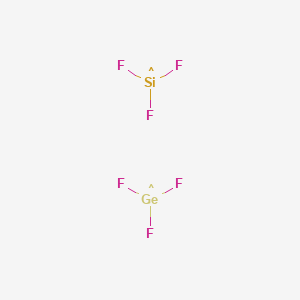
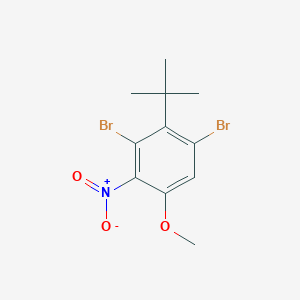
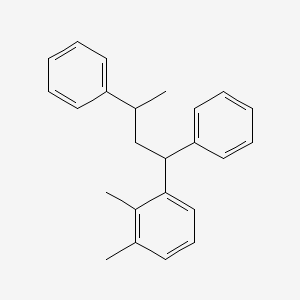
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
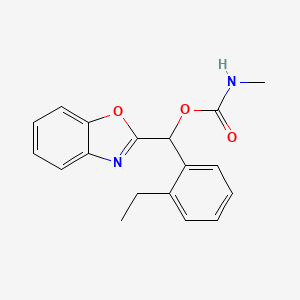

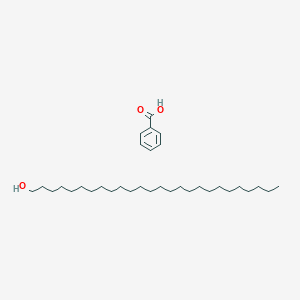
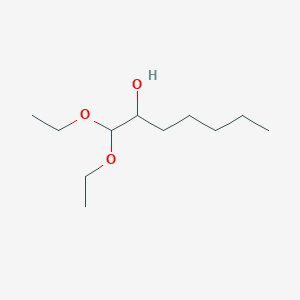
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
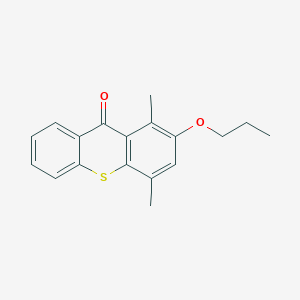
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
